Cas no 1805797-33-4 (5-Chloro-2-(2-chloropropanoyl)mandelic acid)
5-Chloro-2-(2-chloropropanoyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-(2-chloropropanoyl)mandelic acid
-
- Inchi: 1S/C11H10Cl2O4/c1-5(12)9(14)7-3-2-6(13)4-8(7)10(15)11(16)17/h2-5,10,15H,1H3,(H,16,17)
- InChI Key: PAFOADPOWQQNHW-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(=CC=1C(C(=O)O)O)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 308
- XLogP3: 2.2
- Topological Polar Surface Area: 74.6
5-Chloro-2-(2-chloropropanoyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025031-250mg |
5-Chloro-2-(2-chloropropanoyl)mandelic acid |
1805797-33-4 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015025031-500mg |
5-Chloro-2-(2-chloropropanoyl)mandelic acid |
1805797-33-4 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015025031-1g |
5-Chloro-2-(2-chloropropanoyl)mandelic acid |
1805797-33-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
5-Chloro-2-(2-chloropropanoyl)mandelic acid Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 5-Chloro-2-(2-chloropropanoyl)mandelic acid
Comprehensive Analysis of 5-Chloro-2-(2-chloropropanoyl)mandelic acid (CAS No. 1805797-33-4): Properties, Applications, and Industry Insights
5-Chloro-2-(2-chloropropanoyl)mandelic acid (CAS 1805797-33-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This chlorinated mandelic acid derivative exhibits a molecular formula of C11H10Cl2O4 and a molecular weight of 277.10 g/mol. Its dual chloro-functional groups and carboxylic acid moiety make it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery and agrochemical development.
Recent studies highlight the compound's role in asymmetric synthesis, where its chiral center enables the production of enantiomerically pure compounds—a critical requirement for modern pharmaceutical APIs. Industry reports indicate growing demand for such high-purity intermediates, driven by the global push toward personalized medicine and targeted therapies. Researchers are particularly interested in its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, aligning with current healthcare trends.
The compound's physicochemical properties—including solubility in polar organic solvents (DMSO, methanol) and melting point range of 120-125°C—make it suitable for laboratory-scale reactions and industrial processes. Analytical techniques like HPLC (typically >98% purity) and NMR spectroscopy (characteristic peaks at δ 7.5-8.0 ppm for aromatic protons) are standard for quality verification. These attributes position 1805797-33-4 as a valuable candidate for green chemistry applications, especially in solvent optimization studies that reduce environmental impact—a key focus in ESG-compliant manufacturing.
Market analysts note increased patent filings involving chloro-substituted mandelic acids, particularly for catalytic asymmetric hydrogenation methods. This correlates with the broader industry shift toward atom-efficient synthesis, addressing both cost reduction and sustainability goals. The compound's stability under ambient storage conditions (recommended 2-8°C in airtight containers) further enhances its logistical advantages for global supply chains—a critical factor post-pandemic.
Emerging applications in material science are also being explored, with preliminary research suggesting utility in liquid crystal formulations and polymeric photoinitiators. Such interdisciplinary potential makes 5-Chloro-2-(2-chloropropanoyl)mandelic acid a compound of interest across life sciences, specialty chemicals, and advanced materials sectors. Ongoing studies focus on optimizing its crystallization protocols to improve yield and purity—topics frequently searched by process chemists in QbD (Quality by Design) methodologies.
Regulatory perspectives emphasize the compound's compliance with major pharmacopeias (USP/EP) when produced under GMP guidelines. This regulatory readiness accelerates its adoption in clinical-stage pharmaceuticals, particularly for orphan drugs and rare disease treatments—areas experiencing significant investment growth. Safety data sheets indicate standard laboratory handling precautions (gloves, goggles) without requiring specialized containment, facilitating academic and industrial use.
Future research directions may explore its structure-activity relationships in medicinal chemistry, particularly how the α-chloroketone group influences biological target engagement. Computational chemistry (in silico modeling) studies could predict novel derivatives, addressing trending searches about AI-assisted drug design. The compound's cost-effective synthesis from commodity chemicals (chloroacetyl chloride and mandelic acid derivatives) further strengthens its commercial viability in competitive markets.
1805797-33-4 (5-Chloro-2-(2-chloropropanoyl)mandelic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)